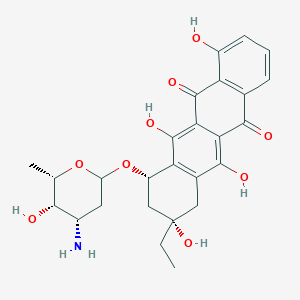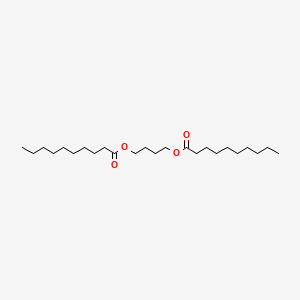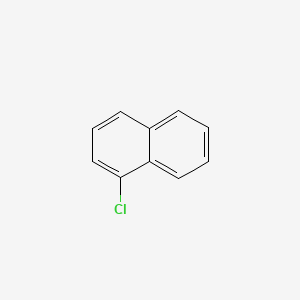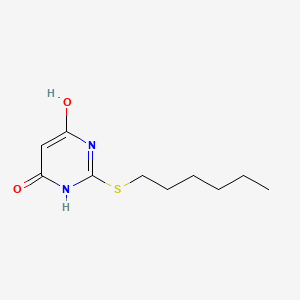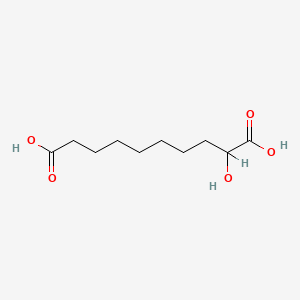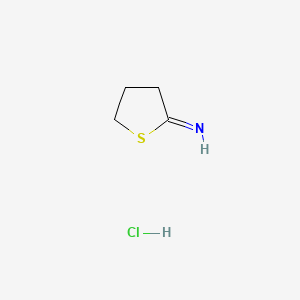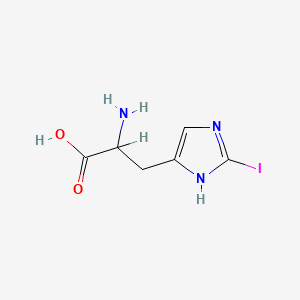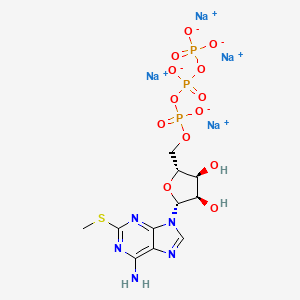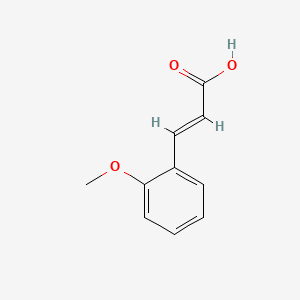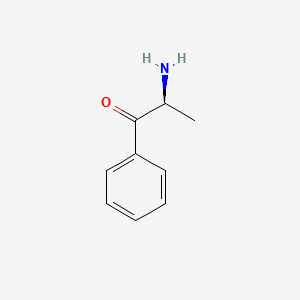
Cathinone
描述
Cathinone, also known as benzoylethanamine or β-keto-amphetamine, is a monoamine alkaloid found in the shrub Catha edulis (khat) and is chemically similar to ephedrine, cathine, methcathinone, and other amphetamines . It is probably the main contributor to the stimulant effect of Catha edulis, also known as khat .
Synthesis Analysis
Synthetic cathinones are derivatives of the naturally occurring cathinone . The first synthetic cathinones were synthesized in the late 1920s, attracting attention for their putative medicinal purposes in the next decades, mainly as antidepressant and appetite suppressant drugs .Molecular Structure Analysis
Cathinone differs from many other amphetamines in that its structure is a ketone . Other phenethylamines that share this structure include the stimulants methcathinone, MDPV, mephedrone, and the antidepressant bupropion . The NBO analysis of cathinone suggests that there are two lone pairs localized on oxygen atoms overlapping sp 0.82 hybrid and p-orbital. One lone pair is localized on nitrogen atom with sp 3.81 hybrid .Chemical Reactions Analysis
Synthetic cathinones are unstable at high temperatures, so when the prepared sample is injected into the heated port, the compound degrades . The main reason for fragmentation in the mass spectrum of synthetic cathinones is due to thermal degradation at the GC injection ports .Physical And Chemical Properties Analysis
Cathinone is chemically β-keto-amphetamine, which can easily permeate the blood-brain barrier (BBB) layer, causing sympathomimetic and psychostimulant actions by acting as a central nervous system (CNS) stimulant by promoting the release of monoamine neurotransmitters and likely inhibiting their uptake .科学研究应用
Neuropharmacology
Cathinone derivatives are used to study their effects on the central nervous system, including learning, memory, and neurotoxicity risks. Research has shown that certain doses of synthetic cathinones can significantly impact spatial learning and memory, as well as brain mitochondrial function .
Forensic Science
In forensic sciences, cathinones are studied for their prevalence in drug abuse cases. The identification and quantification of cathinones can assist in understanding patterns of use and the toxicological impact of these substances .
Toxicology
Cathinones are analyzed for their toxic effects on humans. Studies often focus on blood concentration levels of various cathinones during cases of exogenous intoxication to determine their toxicity profiles .
Drug Design and Synthesis
The structural backbone of cathinone allows for the synthesis of a wide range of derivatives with potential therapeutic applications. Researchers modify different positions on the cathinone structure to create new compounds with desired pharmacological properties .
Addiction Medicine
Cathinones are used in addiction medicine research to understand the mechanisms behind substance dependence and to develop treatment strategies for addiction related to synthetic cathinones .
Mitochondrial Research
Studies involving cathinones also extend to mitochondrial research, where their effects on mitochondrial protein yield and function are examined, providing insights into cellular energy dynamics .
作用机制
Target of Action
Cathinone, also known as Norephedrone, is a monoamine alkaloid found in the shrub Catha edulis (Khat) . The primary targets of Cathinone are the dopamine, serotonin, and norepinephrine reuptake transporters (DAT, SERT, and NET, respectively), as well as monoamine receptors . These targets play crucial roles in regulating mood, attention, reward, and motor control.
Mode of Action
Cathinone interacts with its targets by impairing the normal function of plasma membrane transporters for dopamine, norepinephrine, and serotonin . It acts on NET, DAT, and/or SERT as inhibitors, usually also inducing reverse transport of monoamines . This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing the transmission of signals across neurons .
Biochemical Pathways
Cathinone affects several biochemical pathways. It can induce neuroinflammation, dysregulate neurotransmitter systems, and alter monoamine transporters and receptors . The compound’s action on these pathways can lead to changes in mood, cognition, and behavior .
Pharmacokinetics
It is known that cathinone can be absorbed through the oral mucosa
Result of Action
The molecular and cellular effects of Cathinone’s action include an increase in extracellular monoamine concentrations in the brain, thereby enhancing cell-to-cell monoamine signaling . This can result in psychostimulant effects similar to those of amphetamine and cocaine . In addition, a dose of 20 mg/kg of α-PVP, a synthetic cathinone, was observed to significantly impact spatial learning and memory, as well as the brain mitochondrial protein yield and mitochondrial function .
Action Environment
The action, efficacy, and stability of Cathinone can be influenced by various environmental factors. For instance, the availability and legal status of synthetic cathinones can affect their use and abuse . Additionally, the chemical structures of synthetic cathinones can be easily modified to circumvent existing legal restrictions, which can influence their action and effects
安全和危害
未来方向
Most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .
属性
IUPAC Name |
(2S)-2-amino-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAQLLVFLMYYJJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0050427 | |
| Record name | (S)-(-)-Cathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 93 °C at 0.8 mm Hg | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ether, ethanol | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cathinone, the active principle of Catha edulis (khat), shows long-lasting analgesic effects when the tail-flick test is used in rats. The involvement of monoamines, endogenous opioids and stress in this analgesic effect was tested. Both early (30 min) and late (24 hr) analgesic effects of cathinone were prevented by reserpine or p-chlorophenylalanine, which deplete catecholamines or serotonin, respectively, and by nomifensine, which prevents neuronal uptake of biogenic amines and amphetamines. The same inhibitory effect was obtained with a high dose (4 mg/kg) of naloxone. However, rats made tolerant to morphine retained both early and late analgesic response to cathinone. The increase in plasma ACTH induced by the tail-flick test at 30 min and 24 hr was significantly enhanced by cathinone, in a naloxone-reversible way. However, the analgesic responses shown at these times were not prevented by either dexamethasone or adrenalectomy. ... The prolonged analgesia induced by cathinone is primarily due to an amphetamine-like activation of monoaminergic pathways, but requires the integrity of non-mu-opioid mechanisms. The involvement of the adrenohypophyseal axis in this cathinone effect is less probable., Infusion of khat leaves is an African traditional remedy used to treat airway diseases. The beneficial effects of khat are thought to be due to the activity of its main active component, cathinone. Cathinone inhibited electric field stimulation-induced acetylcholine release and the contractions of smooth muscle, which could be responsible for the beneficial effects seen in airway disease. The mechanism of action of this natural product appears to be via the activation of both pre-junctional alpha(2) adrenergic and 5-hydroxytryptamine 7 receptors. The present novel study describes how cathinone modulates airway tone, and may go some way to explaining the traditional use of khat as a remedy for the alleviation of respiratory disease symptoms., The alkaloid (-)-cathinone, which accounts for the stimulating properties of khat leaves, has a pharmacological profile closely resembling that of (+)-amphetamine. Since amphetamine is known to induce release at CNS serotonin storage sites, experiments were performed to determine whether (-)-cathinone also displays this aspect of amphetamine action. When the effects of (-)-cathinone and (+)-amphetamine on the release of radioactivity from rat striatal tissue prelabelled with 3H-serotonin were compared, it was found that (-)-cathinone had a releasing effect similar to that of (+)-amphetamine, although it was only one third as potent. Thus, the khat alkaloid (-)-cathinone appears to share an important effect of (+)-amphetamine on serotoninergic neurotransmission., The effects of (-)cathinone, the primary psychoactive alkaloid of the Khat plant, were compared to those of (+)amphetamine in the anterior caudate-putamen and the nucleus accumbens. In vivo microdialysis was used to measure extracellular levels of dopamine and metabolites in both regions of the brain simultaneously, after intraperitoneal administration of 0.8, 1.6 or 3.2 mg/kg of either drug (doses expressed as the salts). Both drugs increased levels of dopamine but decreased levels of metabolites in a dose-dependent manner. However, the relative magnitude of these effects depended upon the specific drug, the dose and area of the brain examined. At the largest dose used, amphetamine had a relatively greater effect than cathinone on dopamine in both caudate and accumbens. However, among smaller doses, this difference was only observed in the nucleus accumbens after administration of 1.6 mg/kg. The results also demonstrated a differential regional effect of both drugs at 3.2 mg/kg, in that both had a greater effect on dopamine in the caudate, as opposed to the accumbens. These findings demonstrate a functional heterogeneity of the striatum of the rat, that may be relevant to the understanding of both normal brain function and the neural responses to psychoactive drugs., For more Mechanism of Action (Complete) data for Cathinone (6 total), please visit the HSDB record page. | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cathinone | |
Color/Form |
Pale yellow leaf from petroleum ether | |
CAS RN |
71031-15-7, 5265-18-9 | |
| Record name | Cathinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cathinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071031157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cathinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-(-)-Cathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S(-)-2-Amino-1-phenyl-1-propanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATHINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540EI4406J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46.5 °C | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cathinone exert its stimulant effects?
A1: Cathinone and its synthetic analogs primarily act by disrupting the normal functioning of monoamine transporters in the brain. These transporters, namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for regulating the levels of the neurotransmitters dopamine, norepinephrine, and serotonin in the synaptic cleft, the space between neurons where neurotransmission occurs.
- Releasing agents: Some cathinones, like methcathinone, act as "releasers," causing the transporters to work in reverse, pumping out neurotransmitters into the synaptic cleft instead of reabsorbing them [].
- Reuptake inhibitors: Other cathinones, like MDPV (3,4-methylenedioxypyrovalerone), act primarily as "reuptake inhibitors," blocking the transporters from removing neurotransmitters from the synaptic cleft [].
Q2: What are the downstream effects of increased dopamine in the brain caused by cathinone?
A2: Dopamine plays a crucial role in the brain's reward pathway, which is responsible for feelings of pleasure and motivation. Increased dopamine levels in this pathway, as seen with cathinone use, lead to feelings of euphoria and reward, contributing to the addictive potential of these substances []. []
Q3: Does cathinone affect other neurotransmitter systems besides dopamine?
A3: Yes, cathinone and its analogs can also affect norepinephrine and serotonin systems to varying degrees. The balance of effects on these three neurotransmitter systems—dopamine, norepinephrine, and serotonin—contributes to the overall pharmacological profile of each specific cathinone analog [].
Q4: What is the molecular formula and weight of cathinone?
A4: The molecular formula of cathinone is C9H11NO, and its molecular weight is 149.19 g/mol.
Q5: Are there spectroscopic methods to identify cathinone?
A5: Yes, various spectroscopic techniques are used to identify and characterize cathinone, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies molecules based on their mass-to-charge ratio, providing a unique "fingerprint" for cathinone [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and bonding of molecules, further confirming the identity of cathinone [].
- Fourier-Transform Infrared (FTIR) Spectroscopy: This technique analyzes the characteristic vibrations of chemical bonds in a molecule, offering another tool for cathinone identification [].
Q6: How do structural modifications of cathinone affect its activity?
A6: Even slight changes to the cathinone molecule can significantly alter its pharmacological properties, including potency, selectivity for monoamine transporters, and duration of action [, , ].
Q7: Can you provide some examples of how specific structural modifications affect cathinone activity?
A7:
- Length of the α-carbon side chain: Increasing the length of the α-carbon side chain initially increases the potency for DAT inhibition and psychostimulant effects but then decreases with further lengthening, resulting in an inverted U-shape relationship [].
- N-substitution: Replacing the hydrogen atom on the nitrogen atom with alkyl groups, such as a methyl or ethyl group, can increase potency and alter the duration of action [, ].
- Aromatic ring substitutions: Adding substituents, like fluorine or methoxy groups, to the aromatic ring can influence the compound's selectivity for specific monoamine transporters and its metabolic stability [, ].
- Methylenedioxy group: The presence of a methylenedioxy group, as seen in methylone (3,4-methylenedioxymethcathinone) and MDPV, can increase potency and enhance serotonergic effects, potentially leading to more pronounced empathogenic and hallucinogenic effects [, ].
Q8: What are some of the acute toxic effects associated with cathinone use?
A8: Cathinone and its analogs can produce a range of adverse effects, primarily due to their stimulant properties and disruption of monoamine neurotransmission [, ]. Common acute toxic effects include:
Q9: What analytical techniques are used to detect and quantify cathinones in biological samples?
A9:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification and quantification of cathinones in various biological matrices, including urine, blood, and hair [, ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for analyzing cathinones, particularly in complex biological matrices [, ].
- High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify cathinones in biological samples [].
Q10: Are there challenges in detecting and identifying new synthetic cathinones?
A10: Yes, the continuous emergence of new synthetic cathinones poses significant challenges for analytical detection and identification. The lack of readily available reference standards and the constantly evolving chemical structures make it difficult to keep analytical methods up-to-date [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



